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Compound of Interest

Compound Name: OVA (329-337)

Cat. No.: B15597860 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and

experimental protocols to enhance the efficiency of ovalbumin (OVA) peptide 329-337

presentation by antigen-presenting cells (APCs).

Frequently Asked Questions (FAQs)
Q1: What is OVA(329-337) and why is it a model antigen?

The peptide sequence from amino acids 329-337 of the chicken ovalbumin protein is not the

primary epitope for CD8+ T cells. The immunodominant epitope recognized by CD8+ T cells in

the context of the H-2Kb MHC class I molecule is OVA(257-264), which has the amino acid

sequence SIINFEKL.[1][2] This peptide is a cornerstone of immunological research because its

cognate T-cell receptor (TCR) is expressed by transgenic T-cells (OT-I), providing a highly

specific and robust system to study antigen presentation, T-cell activation, and immune

responses.[2][3] The OVA(323-339) peptide, in contrast, is typically used to study CD4+ T cell

responses via MHC class II presentation.[4]

Q2: How do APCs present the SIINFEKL peptide from whole OVA protein?

APCs like dendritic cells (DCs) use a specialized pathway called "cross-presentation" to

present exogenous antigens (like OVA protein) on MHC class I molecules.[5] This process is

crucial for initiating CD8+ T-cell responses against viruses and tumors that may not directly

infect the APC.[6][7] The primary mechanism involves the uptake of the antigen into a
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phagosome or endosome, followed by its transport into the cytosol, degradation by the

proteasome, and subsequent entry into the standard MHC class I presentation pathway.[5][6]
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Day 0: BMDC Generation

Days 3 & 6: BMDC Feeding

Day 8: Assay Setup

Day 8: Co-culture

Day 10-11: Analysis

1. Harvest bone marrow
from C57BL/6 mice.

2. Culture cells in complete
media with 20 ng/mL GM-CSF.

3. Refresh media with
fresh GM-CSF.

4. Harvest immature BMDCs. 5. Isolate OT-I CD8+ T-cells
from spleen (e.g., via magnetic beads).

6. Label OT-I cells with
CFSE (optional, for proliferation).

7. Plate BMDCs and add antigen:
- Soluble OVA (e.g., 250 µg/mL)
- SIINFEKL peptide (1 µg/mL)

- Negative Control (Media)

8. Incubate BMDCs with antigen
for 4-6 hours.

9. Add labeled OT-I T-cells
to BMDC cultures (e.g., 5:1 T-cell:BMDC ratio).

10. Harvest cells and supernatant.

11. Stain cells for flow cytometry
(e.g., CD8, CD69, CD25).

13. Analyze supernatant for
cytokines (e.g., IFN-γ, IL-2) by ELISA.

12. Analyze T-cell activation
(marker upregulation) or proliferation

(CFSE dilution) by flow cytometry.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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